molecular formula C10H6N2O4 B8532909 5-Nitro-3-isoquinolinecarboxylic acid CAS No. 80066-72-4

5-Nitro-3-isoquinolinecarboxylic acid

Cat. No. B8532909
Key on ui cas rn: 80066-72-4
M. Wt: 218.17 g/mol
InChI Key: YLFNFIOMMHOGMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04363909

Procedure details

5-Nitroisoquinoline-3-carboxylic acid (44 g) is dissolved in methanol (3 liters), and a catalyst consisting of palladium-on-carbon (3/97 by weight; 15 g) is added. The mixture is hydrogenated at atmospheric pressure, at a temperature between 20° and 25° C. After stirring for 5 hours, the volume of hydrogen absorbed is 13.9 liters. The mixture is filtered through diatomaceous silica and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C. to yield 5-aminoisoquinoline-3-carboxylic acid (35 g).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([C:14]([OH:16])=[O:15])[N:8]=[CH:9]2)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[C:7]([C:14]([OH:16])=[O:15])[N:8]=[CH:9]2

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=C(N=CC2=CC=C1)C(=O)O
Name
Quantity
3 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
is hydrogenated at atmospheric pressure, at a temperature between 20° and 25° C
CUSTOM
Type
CUSTOM
Details
the volume of hydrogen absorbed
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 60° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C2C=C(N=CC2=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.